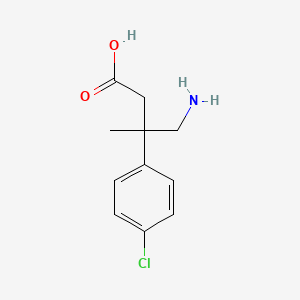
4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Baclofen is a slightly water-soluble hydrophobic γ-amino acid primarily used as a muscle relaxant .
- Its chemical formula is C10H12ClNO2 .
- The compound’s systematic name is 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid .
- Baclofen’s structure consists of a butanoic acid backbone with an amino group and a chlorophenyl substituent.
Preparation Methods
- Baclofen can be synthesized through various routes, including:
Acylation of 4-chloroaniline: This involves reacting 4-chloroaniline with acetyl chloride or acetic anhydride to form the desired product.
Hydrolysis of 4-chlorophenylacetonitrile: Treatment of 4-chlorophenylacetonitrile with hydrochloric acid yields baclofen.
- Industrial production methods may involve optimized synthetic processes for higher yields and purity.
Chemical Reactions Analysis
- Baclofen undergoes several reactions:
Amide Formation: The amino group reacts with carboxylic acids to form amides.
Acid-Base Reactions: Baclofen can act as both an acid and a base due to its amino and carboxylic acid groups.
Esterification: Reaction with alcohols to form esters.
- Common reagents include acetyl chloride, hydrochloric acid, and alcohols.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Neurology and Muscle Spasticity: Baclofen is widely used to treat muscle spasticity associated with conditions like cerebral palsy, multiple sclerosis, and spinal cord injuries.
GABA Receptor Agonist: Baclofen acts as an agonist at GABA-B receptors, modulating inhibitory neurotransmission.
Addiction and Withdrawal: Research explores its potential in treating alcohol and opioid addiction.
Pain Management: Baclofen may alleviate chronic pain.
Mechanism of Action
- Baclofen’s primary mechanism involves activating GABA-B receptors.
- It inhibits neurotransmitter release, leading to muscle relaxation and reduced spasticity.
- Molecular targets include GABA-B receptors in the central nervous system.
Comparison with Similar Compounds
- Baclofen is unique due to its specific GABA-B receptor activity.
- Similar compounds include:
Phenibut (β-phenyl-γ-aminobutyric acid): Also a GABA-B agonist.
GABOB (γ-amino-β-hydroxybutyric acid): Structurally related to baclofen.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
PJRWPVIBQFGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
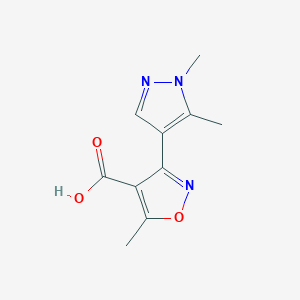

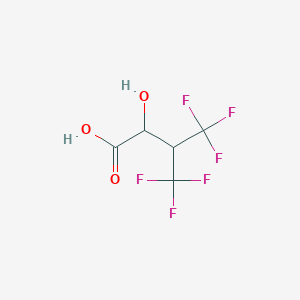
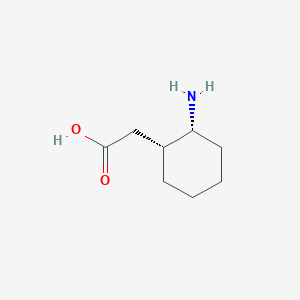
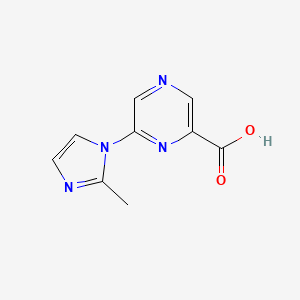
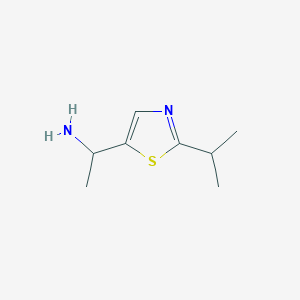
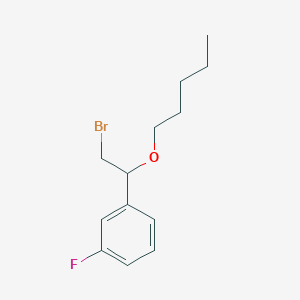
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)


